molecular formula C21H15FN4OS B2916780 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797722-04-3

3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Cat. No.: B2916780
CAS No.: 1797722-04-3
M. Wt: 390.44
InChI Key: PSCJEKARMVVGOV-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridine ring, an amide group, and a fluorine atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and characterization of novel pyridine-thiazole hybrid molecules, including derivatives structurally similar to 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, showing significant anticancer potential. These compounds exhibited high antiproliferative activity towards different tumor cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia, with minimal cytotoxicity towards normal human cells. The mechanism of action is suggested to involve inducing genetic instability in tumor cells, highlighting their potential as cancer therapeutics (Ivasechko et al., 2022).

Imaging Applications

Another important application area is in the development of imaging agents for positron emission tomography (PET). Studies have focused on the synthesis of fluorinated compounds related to this compound for imaging peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. These fluorinated derivatives have shown high in vitro affinity and selectivity for PBRs, with successful radiolabeling for PET imaging applications (Fookes et al., 2008).

Chemical Sensing

Research into the development of fluorescent probes for the detection of metal ions showcases another application of compounds structurally akin to this compound. These compounds have been utilized in designing selective sensing materials for the detection of chromium ions in environmental samples. The selective sensing mechanism is attributed to the specific interaction between the probe and chromium ions, demonstrating the utility of these compounds in environmental monitoring and analysis (Hajiaghababaei et al., 2016).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that the compound could have various molecular and cellular effects.

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Properties

IUPAC Name

3-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4OS/c22-16-4-1-3-15(11-16)20(27)24-17-8-6-14(7-9-17)19-13-28-21(26-19)25-18-5-2-10-23-12-18/h1-13H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCJEKARMVVGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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